1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a chemical compound that belongs to the class of piperazines. It is commonly referred to as 4-FPP or 4-Fluoropiperazine. This compound has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. It has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in lab experiments include its high purity, ease of synthesis, and potent activity against various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. These include:
1. Further studies to determine its optimal dosage and administration in various diseases.
2. Investigation of its potential applications in other diseases such as multiple sclerosis and inflammatory bowel disease.
3. Development of novel analogs with improved potency and reduced toxicity.
4. Investigation of its potential as a drug delivery system for targeted drug delivery.
In conclusion, 1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. Its potent activity against various diseases and ease of synthesis make it an attractive candidate for further studies and development of novel therapeutics.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(2-nitrophenyl)acrylonitrile in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields a high purity product.
Scientific Research Applications
1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-7-9-18(10-8-17)22-14-12-21(13-15-22)11-3-5-16-4-1-2-6-19(16)23(24)25/h1-10H,11-15H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZNSGJFAFTEJ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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